

The Structure and Function of Janex-1-m: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Janex-1-m*

Cat. No.: *B15601788*

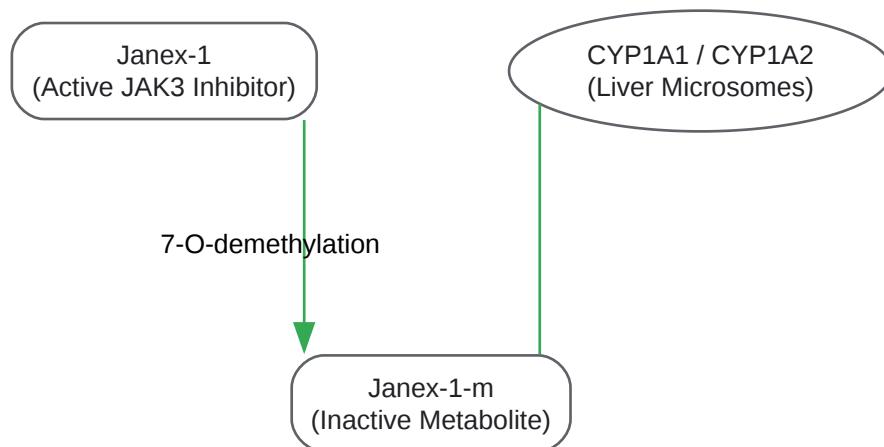
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Janex-1-m**, a metabolite of the selective Janus kinase 3 (JAK3) inhibitor, Janex-1 (also known as WHI-P131). This document outlines the chemical structure, mechanism of action, and metabolic pathway of these compounds. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and development in this area.

Chemical Structure and Properties

Janex-1-m is the primary metabolite of Janex-1, formed through O-demethylation. The key structural details of both compounds are summarized below.


Compound	Chemical Name	Molecular Formula	Molecular Weight (g/mol)	SMILES Notation
Janex-1	4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol	C ₁₆ H ₁₅ N ₃ O ₃	297.31	COc1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC
Janex-1-m	4-[(7-hydroxy-6-methoxyquinazolin-4-yl)amino]phenol	C ₁₅ H ₁₃ N ₃ O ₃	283.28	OC1=CC=C(NC2=C3C=C(OC)C(=O)=CC3=NC=N2)C=C1

Mechanism of Action and Metabolic Pathway

Janex-1 is a potent and specific inhibitor of JAK3, a tyrosine kinase crucial for signaling pathways that govern immune cell development and function.[\[1\]](#)[\[2\]](#) JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of several interleukin receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[\[3\]](#)[\[4\]](#)[\[5\]](#) Upon cytokine binding, JAK3 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which then translocate to the nucleus to regulate gene expression.[\[6\]](#)[\[7\]](#) By inhibiting JAK3, Janex-1 blocks this signaling cascade, leading to immunosuppressive effects.[\[2\]](#)

Janex-1 is metabolized in the liver by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[\[8\]](#) These enzymes catalyze the regioselective 7-O-demethylation of Janex-1 to produce its metabolite, **Janex-1-m**.[\[8\]](#) Importantly, **Janex-1-m** is biologically inactive, meaning it does not possess the JAK3 inhibitory activity of its parent compound.[\[8\]](#)

Metabolic Conversion of Janex-1 to Janex-1-m

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Janex-1 to **Janex-1-m**.

Quantitative Data

In Vitro Inhibitory Activity of Janex-1

Target	Assay Type	IC ₅₀ (μM)	K _i (μM)	Notes
JAK3	Cell-free kinase assay	78	2.3 (estimated)	Selective for JAK3. [1] [2]
JAK1, JAK2, SYK, BTK, LYN, IRK	Cell-free kinase assay	>350	-	Does not significantly inhibit other tested kinases. [1]

Pharmacokinetic Parameters of Janex-1

Species	Administration Route	Dose (mg/kg)	T _{max} (min)	Elimination Half-life (t _{1/2}) (min)	Bioavailability (%)	Reference
Mouse	Intravenous	-	-	103.4	-	[8]
	Intraperitoneal	10.0	123.6	95	[8]	
	Oral	5.8	297.6	29.6	[8]	
Rat	Intravenous	3.3	-	73.2	-	[1]
	Intraperitoneal	24.8	51.8	95	[8]	
Monkey	Intravenous	20	-	45.0	-	[1]

Experimental Protocols

In Vitro JAK3 Kinase Inhibition Assay

This protocol is adapted from commercially available JAK3 assay kits and published methodologies.[9][10][11]

Objective: To determine the in vitro inhibitory activity of Janex-1 on purified recombinant JAK3 enzyme.

Materials:

- Active recombinant human JAK3 enzyme
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Poly(Glu, Tyr) 4:1 peptide substrate

- ATP solution
- Janex-1 (WHI-P131) stock solution (in DMSO)
- 96-well or 384-well plates
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of Janex-1 in Kinase Assay Buffer. Include a DMSO-only control.
- In a reaction plate, add the diluted Janex-1 or control.
- Add the JAK3 enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final concentrations should be optimized, but a starting point is 10 µM ATP and 0.2 mg/mL substrate.
- Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes).
- Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each Janex-1 concentration relative to the DMSO control and determine the IC₅₀ value.

Clonogenic Assay for Leukemia Cells

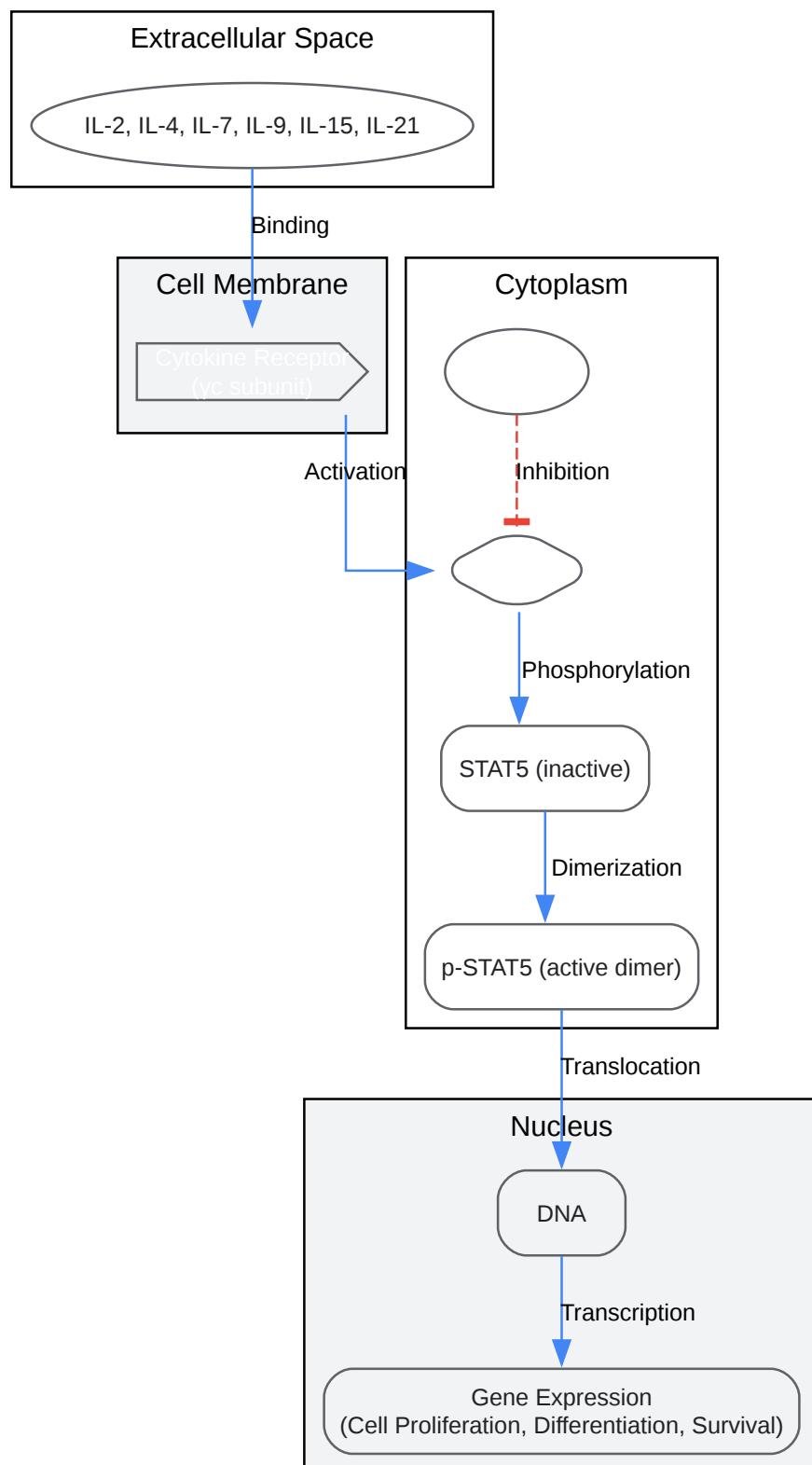
This protocol is a general guideline for assessing the effect of Janex-1 on the clonogenic survival of leukemia cell lines such as NALM-6.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To evaluate the long-term effect of Janex-1 on the proliferative capacity of individual leukemia cells.

Materials:

- NALM-6 human B-cell precursor leukemia cell line
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Janex-1 (WHI-P131) stock solution (in DMSO)
- Methylcellulose-based semi-solid medium (e.g., MethoCult™)
- 6-well plates or 35 mm dishes
- Crystal violet staining solution (0.5% w/v in 6% v/v glutaraldehyde)

Procedure:


- Culture NALM-6 cells in suspension to the mid-logarithmic phase of growth.
- Prepare a single-cell suspension and count the cells.
- Treat the cells with various concentrations of Janex-1 (and a DMSO control) for a specified period (e.g., 24 hours) in liquid culture.
- After treatment, wash the cells to remove the compound.
- Resuspend the cells in the complete culture medium and mix with the methylcellulose-based medium at a low density (e.g., 100-1000 cells/mL).
- Plate the cell/methylcellulose mixture into 6-well plates or 35 mm dishes.
- Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 10-14 days, or until colonies are visible.
- After the incubation period, fix the colonies with glutaraldehyde and stain with crystal violet.
- Count the number of colonies (typically defined as a cluster of ≥50 cells) in each dish.

- Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.

Signaling Pathway Visualization

JAK3-STAT5 Signaling Pathway in T-Lymphocytes

The following diagram illustrates the central role of the JAK3-STAT5 signaling pathway in T-lymphocyte activation, which is the primary target of Janex-1.

[Click to download full resolution via product page](#)

Caption: Inhibition of the JAK3-STAT5 signaling cascade by Janex-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional uncoupling of the Janus kinase 3-Stat5 pathway in malignant growth of human T cell leukemia virus type 1-transformed human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The amino terminus of JAK3 is necessary and sufficient for binding to the common γ chain and confers the ability to transmit interleukin 2-mediated signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo toxicity and pharmacokinetic features of the janus kinase 3 inhibitor WHI-P131 [4-(4'hydroxyphenyl)-amino-6,7- dimethoxyquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structure and Function of Janex-1-m: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601788#what-is-the-structure-of-janex-1-m>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com